N-(4-fluoro-3-nitrophenyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between a 4-fluoro-3-nitrophenyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 4-fluoro-3-aminophenyl-N’-(3-methoxyphenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitroaniline and 3-methoxyaniline.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups such as the nitro and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a chloro group instead of a fluoro group.
N-(4-fluoro-3-nitrophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group at a different position.
N-(4-fluoro-3-nitrophenyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups.
Properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c1-22-11-4-2-3-9(7-11)16-14(19)17-10-5-6-12(15)13(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNOJBNOGARAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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